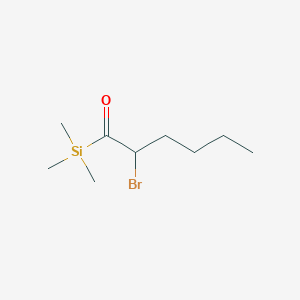![molecular formula C4H12O14P4Sn B14345981 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone CAS No. 96550-78-6](/img/structure/B14345981.png)
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[55]undecane-2,4,8,10-tetrone is a complex organophosphorus compound This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro configuration involving phosphorus and tin atoms
Vorbereitungsmethoden
The synthesis of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the spiro structure: This involves the reaction of appropriate precursors containing phosphorus and tin atoms under controlled conditions to form the spiro framework.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce the hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are introduced through methylation reactions using reagents such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Biology: The compound may have potential as a biochemical probe or in drug development due to its ability to interact with biological molecules.
Medicine: Research may explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone involves its interaction with specific molecular targets. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone include other organophosphorus compounds with spiro configurations and multiple hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of phosphorus, tin, and multiple hydroxyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
96550-78-6 |
|---|---|
Molekularformel |
C4H12O14P4Sn |
Molekulargewicht |
526.73 g/mol |
IUPAC-Name |
2,4,8,10-tetrahydroxy-3,9-dimethyl-2,4,8,10-tetraoxo-1,5,7,11-tetraoxa-2λ5,4λ5,8λ5,10λ5-tetraphospha-6-stannaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/2C2H8O7P2.Sn/c2*1-2(3,10(4,5)6)11(7,8)9;/h2*3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;;+4/p-4 |
InChI-Schlüssel |
VFKMCPQBAZVSHS-UHFFFAOYSA-J |
Kanonische SMILES |
CC1(P(=O)(O[Sn]2(OP1(=O)O)OP(=O)(C(P(=O)(O2)O)(C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


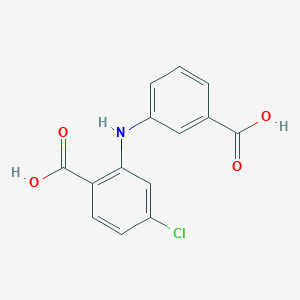
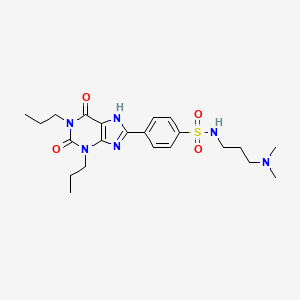
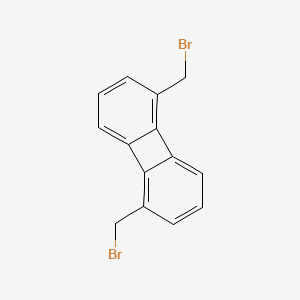
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
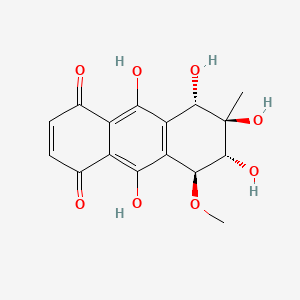
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
